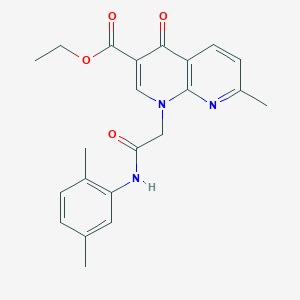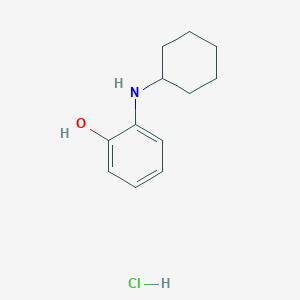![molecular formula C16H12Cl2O3 B2651722 (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one CAS No. 478046-76-3](/img/structure/B2651722.png)
(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one” is a chemical compound with the molecular formula C16H12Cl2O3 and a molecular weight of 323.17 . This compound is also known by its synonyms “(E)-1-(3-[(2,4-dichlorobenzyl)oxy]phenyl)-3-hydroxy-2-propen-1-one” and "(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one" .
Aplicaciones Científicas De Investigación
Oxidation and Catalysis
Research has demonstrated the use of propenoidic phenols, including compounds similar to (E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one, in oxidation reactions catalyzed by specific compounds such as N,N′-ethylenebis(salicylideneiminato)cobalt(II) [Cosalen]. These studies focus on understanding the yields of conversion to oxidized products, influenced by reaction solvents and substituents on the phenyl ring. Such research is crucial in the field of organic chemistry, particularly in the synthesis of complex organic compounds (Bolzacchini et al., 1996).
Photocatalytic Oxidation
Another application area is the photocatalytic oxidation of chlorobenzene, closely related to compounds like this compound. These studies involve understanding the degradation and transformation of chlorobenzene and its oxidation products, which is significant in environmental chemistry and pollution control (Sedlak & Andren, 1991).
Catalytic Hydrogenation
The compound's structure also relates to research in catalytic hydrogenation, where similar compounds are hydrogenated to produce various organic products. This type of research is essential in developing new synthetic routes for organic compounds, potentially leading to new drugs or materials (Harada & Shiono, 1984).
Organic Synthesis
In the field of organic synthesis, compounds structurally related to this compound are used in the formation of organohypervalent iodine reagents. These reagents are key in introducing specific functional groups to other organic compounds, crucial for developing pharmaceuticals and advanced materials (Moriarty et al., 1997).
Material Science
In material science, related compounds are utilized in the synthesis of azo polymers for reversible optical storage. This research is significant for developing new materials with unique optical properties, potentially useful in data storage and photonics (Meng et al., 1996).
Catalysis
The compound’s analogs are also investigated in catalytic processes like gold(I)-catalyzed intermolecular hydroalkoxylation, important in creating complex molecules in a more efficient and environmentally friendly way (Zhang & Widenhoefer, 2008).
Propiedades
IUPAC Name |
(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-13-5-4-12(15(18)9-13)10-21-14-3-1-2-11(8-14)16(20)6-7-19/h1-9,19H,10H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQRGWSMQMXBNX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)











![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2651656.png)
![7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2651660.png)